4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound characterized by a unique bicyclic structure that includes a pyrrolo[3,4-d]pyrimidine moiety. This compound features a benzyloxy group attached to a phenyl ring and a butyl substituent at the 6-position of the pyrrolo ring. Its molecular formula is C22H23N3O3, with a molecular weight of approximately 377.4 g/mol. The compound has been studied particularly in pharmacology due to its potential as a RORc inverse agonist, which may have implications in various therapeutic applications.
The information on this compound has been sourced from multiple scientific articles and databases that focus on its synthesis, biological activity, and chemical properties. Notable sources include Smolecule and the National Center for Biotechnology Information (NCBI), which provide insights into its structure and applications in pharmacology.
This compound is classified under organic compounds with heterocyclic structures, specifically those containing pyrrole and pyrimidine rings. It is also categorized as a potential pharmacological agent due to its biological activity against specific molecular targets.
The synthesis of 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its analogs.
The molecular structure of 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione features:
C=CCN1CC2=C(C1=O)C(c1ccc(OCc3ccccc3)cc1)NC(=O)N2.The chemical reactivity of this compound is primarily influenced by the functional groups present in its structure. Potential reactions include:
These reactions are essential for developing analogs or derivatives with modified biological properties.
The mechanism of action for 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific protein targets such as RORc (retinoic acid receptor-related orphan receptor gamma). The compound acts as an inverse agonist:
The chemical properties include:
The primary applications of 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7